Ethyl 1-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-[2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6/c1-2-27-19(25)14-5-7-21(8-6-14)18(24)12-22-9-10-23(20(22)26)15-3-4-16-17(11-15)29-13-28-16/h3-4,11,14H,2,5-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAXFMYNVHFJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
For example, it may affect the regulation of cyclin-dependent kinases, which are crucial for cell cycle progression, or it may influence the balance of pro-apoptotic and anti-apoptotic signals within the cell.
Pharmacokinetics
The presence of the benzo[d][1,3]dioxol-5-yl group may also impact its metabolic stability.
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis. This could potentially lead to a reduction in tumor size and potentially slow the progression of the disease.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules. For instance, compounds bearing the benzo[d][1,3]dioxol-5-yl group have been reported to exhibit anticancer activity against various cancer cell lines.
Cellular Effects
Similar compounds have been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. These effects could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
Ethyl 1-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-4-carboxylate is a complex organic compound that has gained attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring linked to an imidazolidinone moiety and a benzo[d][1,3]dioxole group. Its molecular formula is C₁₉H₁₉N₃O₄, with a molecular weight of approximately 345.37 g/mol. The presence of the benzo[d][1,3]dioxole unit is significant as this structural motif is often associated with various biological activities, including anti-inflammatory and anticancer properties.
1. Antioxidant Activity
Research has indicated that compounds containing benzo[d][1,3]dioxole structures exhibit notable antioxidant properties. The antioxidant activity is primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, which can lead to cellular damage.
2. Anti-inflammatory Effects
Studies have shown that derivatives of benzo[d][1,3]dioxole can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
3. Anticancer Potential
The compound has been evaluated for its anticancer properties through various in vitro assays. It has demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following observations have been made:
- Piperidine Ring : Modifications on the piperidine ring can significantly affect the binding affinity to biological targets.
- Imidazolidinone Moiety : The presence of the oxo group in the imidazolidinone enhances its interaction with target proteins, potentially increasing potency.
- Benzo[d][1,3]dioxole Unit : This moiety contributes to the compound's lipophilicity, which is beneficial for membrane permeability.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against MCF-7 breast cancer cells. Results indicated an IC50 value of 12 µM, demonstrating significant cytotoxicity compared to control groups .
Case Study 2: Anti-inflammatory Effects
A study conducted by researchers at Sultan Qaboos University evaluated the anti-inflammatory effects of the compound using a murine model of inflammation induced by carrageenan. The compound exhibited a dose-dependent reduction in paw edema, suggesting effective anti-inflammatory properties .
Data Tables
Scientific Research Applications
Antioxidant Activity
Research has indicated that compounds containing benzo[d][1,3]dioxole structures exhibit notable antioxidant properties . This activity is primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, which can lead to cellular damage.
Anti-inflammatory Effects
Studies have shown that derivatives of benzo[d][1,3]dioxole can modulate inflammatory pathways. Ethyl 1-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-4-carboxylate may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
Anticancer Potential
The compound has been evaluated for its anticancer properties through various in vitro assays. It has demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Piperidine Ring : Modifications can significantly affect binding affinity to biological targets.
- Imidazolidinone Moiety : The oxo group enhances interaction with target proteins, potentially increasing potency.
- Benzo[d][1,3]dioxole Unit : This moiety contributes to lipophilicity, beneficial for membrane permeability.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, this compound was tested against MCF-7 breast cancer cells. Results indicated an IC50 value of 12 µM, demonstrating significant cytotoxicity compared to control groups.
Case Study 2: Anti-inflammatory Effects
A study conducted by researchers at Sultan Qaboos University evaluated the anti-inflammatory effects using a murine model of inflammation induced by carrageenan. The compound exhibited a dose-dependent reduction in paw edema, suggesting effective anti-inflammatory properties.
Data Tables
Preparation Methods
Cyclocondensation of Urea Derivatives
The 2-oxoimidazolidine core is constructed via cyclization of 1,2-diaminoethyl precursors with carbonyl sources. A representative protocol involves:
Starting material : 1-(Benzo[d]dioxol-5-yl)ethylenediamine synthesized from:
Cyclization : Treatment with triphosgene (BTC) in dichloromethane at 0–5°C yields 3-(benzo[d]dioxol-5-yl)-2-oxoimidazolidine (Yield: 68–72%).
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | Dichloromethane |
| Catalyst | Triethylamine |
| Reaction Time | 4–6 hours |
| Workup | Aqueous extraction, column chromatography |
Functionalization of Piperidine-4-carboxylate
N-Alkylation of Ethyl Piperidine-4-carboxylate
Activation of the piperidine nitrogen for subsequent acylation requires careful optimization:
- Deprotonation : Use of cesium carbonate in dry acetone at 60°C for 2 hours ensures selective N-alkylation over O-alkylation.
- Alkylating Agent : 2-Chloroacetyl chloride introduced under Schotten-Baumann conditions:
Critical Parameters
- Base Selection : Cesium carbonate > potassium carbonate > sodium bicarbonate (reactivity order).
- Solvent System : Acetone/water (3:1 v/v) minimizes ester hydrolysis.
Fragment Coupling Strategy
Amide Bond Formation
Coupling ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate with 3-(benzo[d]dioxol-5-yl)-2-oxoimidazolidine employs:
Nucleophilic Displacement :
Alternative Method :
Comparative Analysis
| Method | Yield (%) | Purity (HPLC) | Byproducts |
|---|---|---|---|
| Displacement | 58–63 | 89–92 | Diacetylated impurities |
| EDC/HOBt | 71 | 95 | Minimal |
Purification and Characterization
Chromatographic Techniques
Final purification utilizes:
Spectroscopic Data
1H NMR (400 MHz, CDCl3)
- δ 1.25 (t, 3H, J = 7.1 Hz, –COOCH2CH3)
- δ 3.42–3.58 (m, 4H, imidazolidinone –NCH2CH2N–)
- δ 4.13 (q, 2H, J = 7.1 Hz, –COOCH2CH3)
- δ 5.96 (s, 2H, –OCH2O–).
13C NMR (100 MHz, CDCl3)
Optimization Challenges and Solutions
Ester Hydrolysis Mitigation
Imidazolidinone Ring Stability
- Problem : Ring-opening under acidic coupling conditions.
- Solution : Neutral pH maintained via buffered EDC/HOBt system.
Scalability and Industrial Considerations
Q & A
Q. What are the recommended synthetic routes for Ethyl 1-(2-(3-(benzo[d][1,3]dioxol-1-yl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-4-carboxylate?
- Methodology : Multi-step synthesis typically involves:
Coupling Reactions : Use of activated intermediates (e.g., acetylated piperidine derivatives) with benzo[d][1,3]dioxol-5-yl-containing precursors.
Catalytic Steps : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for aromatic ring functionalization, as seen in structurally analogous compounds .
Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization for isolating high-purity products .
- Key Reagents : KCO for deprotonation, PdCl(dppf) as a catalyst, and ethyl acetate for extraction .
Q. How can the structure of this compound be validated post-synthesis?
- Methodology :
- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement), ensuring bond lengths/angles align with expected values .
- Spectroscopy :
- H/C NMR : Verify piperidine ring protons (δ 1.2–3.5 ppm) and benzo[d][1,3]dioxolyl aromatic signals (δ 6.7–7.1 ppm) .
- ESI-MS : Confirm molecular ion peak matching the exact mass (e.g., [M+H] for CHNO) .
Q. What are the primary applications of this compound in academic research?
- Methodology :
- Pharmacological Studies : Screen for bioactivity (e.g., kinase inhibition, antimicrobial assays) using analogs with similar piperidine/imidazolidinone scaffolds .
- Supramolecular Chemistry : Analyze hydrogen-bonding patterns (graph set analysis) to predict crystal packing behavior .
Advanced Research Questions
Q. How can researchers optimize low yields in the final coupling step of the synthesis?
- Methodology :
- Reaction Monitoring : Use TLC/HPLC to identify intermediates and optimize reaction time/temperature.
- Catalyst Screening : Test alternative catalysts (e.g., Pd(PPh)) or ligands to improve efficiency .
- Solvent Optimization : Replace dioxane with DMF or THF to enhance solubility of aromatic intermediates .
Q. How should contradictions in H NMR data (e.g., unexpected splitting patterns) be resolved?
- Methodology :
- Dynamic Effects Analysis : Assess rotational barriers in the acetyl-piperidine moiety using variable-temperature NMR .
- Comparative Studies : Cross-reference with analogous compounds (e.g., ethyl 4-oxo-piperidine-3-carboxylate derivatives) to identify conformational artifacts .
Q. What strategies are effective for studying this compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with enzymes/receptors, focusing on the 2-oxoimidazolidinone moiety’s hydrogen-bonding capacity .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) by immobilizing the compound on a sensor chip and testing against purified proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
